2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid
Description
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid (CAS: 2304635-75-2) is a boronic acid derivative featuring a benzamido group substituted with a trifluoromethyl (CF₃) group at the meta position of the phenyl ring. Its molecular formula is C₁₄H₁₀BF₃NO₃, and it is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and catalytic applications. The compound’s unique structure combines the electron-withdrawing CF₃ group with an amide linkage, which may influence its reactivity, solubility, and steric profile compared to simpler phenylboronic acids .
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLJVKFHIDUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine to form the corresponding amide.
Borylation: The amide is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological applications, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy as a probe or drug candidate .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid and related compounds:
Commercial Availability and Purity
- 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid : Discontinued (CymitQuimica, 2025) with 95% purity .
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid : Available at >97% purity (Kanto Reagents, 2022), priced at ¥5,300/g .
- 3-(Trifluoroacetamido)phenylboronic acid : Available (CAS 88978-20-5) with defined SMILES and hydrogen-bonding capacity .
Research Findings and Mechanistic Insights
Electronic Effects on Reactivity
- The CF₃ group in the target compound enhances electrophilicity of the boronic acid, facilitating transmetalation in Suzuki reactions. However, the benzamido group’s electron-withdrawing nature may reduce nucleophilicity compared to fluorine-substituted analogs .
- In catalytic amide formation, ortho-substituted halogens (e.g., in 2-Fluoro derivatives) are superior due to their ability to stabilize intermediates via Lewis acid-base interactions. The benzamido group lacks this advantage .
Steric and Solubility Considerations
- Hydrogen bonding from the amide group may improve solubility in polar solvents, a property absent in non-amide analogs .
Biological Activity
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid is an organoboron compound notable for its diverse applications in organic synthesis and potential biological activities. The unique structural features of this compound, including the trifluoromethyl and amide groups, enhance its reactivity and specificity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid consists of a phenyl ring with a boronic acid functional group, an amide group, and a trifluoromethyl substituent. This configuration contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been documented, emphasizing the role of boronic acids as intermediates in organic synthesis.
Antimicrobial Activity
Research indicates that compounds similar to 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid exhibit significant antimicrobial properties. For instance, studies have shown moderate antifungal and antibacterial activity against pathogens such as Candida albicans, Aspergillus niger, and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | >100 | Moderate antifungal |
| Aspergillus niger | <100 | Moderate antifungal |
| Escherichia coli | <50 | Moderate antibacterial |
| Bacillus cereus | <10 | Strong antibacterial |
The mechanism by which 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid exerts its biological effects is thought to involve interaction with specific molecular targets within microbial cells. This compound may inhibit bacterial enzymes or disrupt cell membrane integrity, thereby limiting microbial growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on various boronic acids, including derivatives of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid, demonstrated their effectiveness against biofilm-forming pathogens like Pseudomonas aeruginosa. The results indicated significant inhibition of biofilm formation at concentrations ranging from 0.390 to 25 µM .
- Comparative Analysis : In a comparative study with other antimicrobial agents, it was found that the boronic acid derivatives exhibited better activity than traditional antibiotics against certain strains of bacteria, suggesting their potential as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
